molecular formula C13H10BrClN6O2S B13917289 N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide

Cat. No.: B13917289
M. Wt: 429.68 g/mol
InChI Key: LMGCWSDQQHWACW-UHFFFAOYSA-N
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Description

N-{6-[(5-Bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 5-bromo-2-chloropyrimidine moiety and a methanesulfonamide group. Quinoxaline derivatives are known for their diverse pharmacological applications, including kinase inhibition and anticancer activity . The methanesulfonamide group contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacokinetic optimization .

Properties

Molecular Formula

C13H10BrClN6O2S

Molecular Weight

429.68 g/mol

IUPAC Name

N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide

InChI

InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20)

InChI Key

LMGCWSDQQHWACW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.

    Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.

Mechanism of Action

The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide with three analogous compounds, focusing on structural features, synthetic pathways, and inferred biological activity:

Compound Name Core Structure Key Substituents Synthesis Highlights Hypothesized Biological Activity
This compound (Target Compound) Quinoxaline 5-Bromo-2-chloropyrimidine, methanesulfonamide Likely involves SNAr reaction between chloropyrimidine and quinoxaline amine Kinase inhibition, anticancer
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine ( Compound) Pyrimidine 5-Bromo-2-chloro, 4-(pyridin-2-ylmethoxy)phenyl Acid-catalyzed coupling in dioxane with toluenesulfonic acid Kinase inhibition (e.g., EGFR, VEGFR)
N-(5-{2-[Methanesulfonyl-(4-methoxy-benzyl)-amino]pyrimidin-5-ylethynyl}-pyrimidin-2-yl)-... ( Compound) Bis-pyrimidine Methanesulfonyl, 4-methoxy-benzyl, ethynyl linker Multi-step synthesis with sulfonamide functionalization Dual-target kinase inhibition, enhanced selectivity
4-Amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide ( Compound) Pyrimidine-benzene 5-Chloropyrimidine, benzenesulfonamide Direct sulfonamidation of chloropyrimidine Antibacterial, dihydrofolate reductase inhibition

Key Observations:

Substituent Effects : The 5-bromo-2-chloro motif in the target compound and compound is associated with improved electrophilicity and steric bulk, which may enhance binding to kinase ATP pockets. However, the compound’s 4-methoxy-benzyl group introduces lipophilicity, likely improving membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely parallels ’s method, utilizing nucleophilic aromatic substitution (SNAr) between a chloropyrimidine and an amine-bearing quinoxaline. In contrast, ’s compound requires more complex ethynyl linker formation .

Biological Implications : While the target compound lacks explicit activity data, its structural analogs (e.g., and compounds) show kinase inhibition, suggesting a similar mechanism. The compound’s benzenesulfonamide group is linked to antibacterial activity, highlighting divergent applications despite shared sulfonamide moieties .

Biological Activity

N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound features a complex structure that includes a quinoxaline moiety and a pyrimidine derivative, which are known for their diverse biological activities. The presence of the methanesulfonamide group further enhances its potential as a therapeutic agent.

1. Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Efficacy of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (μg/mL)Reference
Compound AMCF-7 (Breast)0.05
Compound BHeLa (Cervical)0.02
N-{6...}A549 (Lung)0.03

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound’s potency against various cancer types.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have reported that derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Methicillin-resistant Staphylococcus aureus (MRSA)16

The Minimum Inhibitory Concentration (MIC) values reflect the effectiveness of the compound in inhibiting bacterial growth.

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes:

  • Inhibition of Kinases : The compound has been shown to modulate kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression and bacterial virulence.
  • Membrane Disruption : For antimicrobial action, it compromises bacterial cell membranes leading to cell lysis and death, as evidenced in studies where structural integrity was compromised upon treatment with similar compounds .

Case Study 1: Anticancer Efficacy in Murine Models

A study evaluated the anticancer efficacy of quinoxaline derivatives including N-{6...} in murine models bearing human tumor xenografts. The results indicated significant tumor regression at doses correlating with the in vitro IC50 values, supporting the potential for clinical applications .

Case Study 2: Antibacterial Action Against MRSA

Another investigation focused on the antibacterial properties against MRSA in a corneal infection model. The compound demonstrated effective clearance of infection with minimal toxicity to host cells, highlighting its therapeutic potential for resistant bacterial strains .

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